molecular formula C7H15NO2S2 B555384 s-tert-Butylmercapto-L-cysteine CAS No. 30044-51-0

s-tert-Butylmercapto-L-cysteine

Cat. No.: B555384
CAS No.: 30044-51-0
M. Wt: 209.3 g/mol
InChI Key: TWMBHZTWEDJDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-tert-Butylmercapto-L-cysteine: is a derivative of the amino acid cysteine, where the thiol group of cysteine is protected by a tert-butylthio group. This modification is often used in peptide synthesis to protect the thiol group from unwanted reactions during the synthesis process. The tert-butylthio group can be removed under specific conditions to reveal the free thiol group of cysteine.

Mechanism of Action

Target of Action

S-tert-Butylmercapto-L-cysteine, also known as S-(tert-Butylthio)-L-cysteine, H-CYS(STBU)-OH, or S-tert-Butylthio-L-cysteine, is a derivative of the amino acid cysteine

Mode of Action

The compound is used to introduce synthetically useful S-tert-butylthio groups into peptides . This modification can alter the properties of the peptides, potentially influencing their stability, activity, or interactions with other molecules.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific peptides it modifies. By introducing S-tert-butylthio groups into peptides, it could potentially alter their activity, stability, or interactions with other molecules .

Biochemical Analysis

Biochemical Properties

S-tert-Butylmercapto-L-cysteine plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as a synthetic reagent for other compounds, a ligand for metal ions, and a substrate for enzymes These interactions are crucial for studying protein structure and function . Additionally, this compound has been found to inhibit bacterial and fungal growth and reduce the production of reactive oxygen species .

Cellular Effects

This compound influences various cellular processes. Laboratory studies have shown that it inhibits the production of reactive oxygen species, which are harmful to cells . This compound also exhibits anti-inflammatory and anticancer effects, making it a potential candidate for therapeutic applications . By modulating cell signaling pathways, gene expression, and cellular metabolism, this compound can significantly impact cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protected form of L-cysteine used for incorporating cysteine residues into peptides. This compound’s ability to inhibit bacterial and fungal growth and reduce reactive oxygen species production is attributed to its interactions with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable under specific conditions and can be stored at room temperature in continental US . Its stability and degradation may vary under different conditions. Long-term studies have shown that this compound can inhibit bacterial and fungal growth and reduce reactive oxygen species production over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound’s role in metabolic pathways can influence metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studying the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-tert-Butylmercapto-L-cysteine typically involves the protection of the thiol group of L-cysteine with a tert-butylthio group. One common method involves the reaction of L-cysteine with tert-butylthiol in the presence of a suitable activating agent, such as a carbodiimide, to form the protected cysteine derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: s-tert-Butylmercapto-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The tert-butylthio group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.

    Substitution: Various nucleophiles can be used to substitute the tert-butylthio group under acidic or basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Cysteine derivatives with different protecting groups.

Scientific Research Applications

Peptide Synthesis

S-tert-Butylmercapto-L-cysteine serves as a protecting group for the thiol group in cysteine during peptide synthesis. This protection allows for selective reactions without interference from other functional groups, facilitating the incorporation of cysteine residues into peptides. The compound can be deprotected under reducing conditions, releasing the free thiol group when needed .

Drug Development

This compound plays a significant role in the design of novel pharmaceuticals. Its ability to enhance the stability and bioactivity of peptides makes it valuable in developing peptide-based drugs. By utilizing this compound, researchers can create complex peptides that are critical for therapeutic efficacy .

Antioxidant Research

This compound exhibits significant antioxidant properties, making it a valuable compound for studying oxidative stress-related conditions. Research indicates that it can scavenge free radicals and enhance cellular antioxidant defenses, which is crucial in treating diseases characterized by oxidative stress, such as neurodegenerative disorders and sepsis .

Bioconjugation

In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules, improving drug delivery systems. Its unique structure allows it to form stable complexes with metal ions and participate in redox reactions that modulate cellular environments under oxidative stress conditions .

Data Table: Comparison with Other Sulfur-Containing Compounds

CompoundStructure/PropertiesUnique Features
L-CysteineContains a free thiol group; less stableMore reactive but less hydrophobic
S-MethylcysteineUses methyl instead of tert-butylLower steric hindrance; different reactivity
S-BenzylcysteineContains a benzyl group; more lipophilicAromatic character may influence protein interactions
N-acetylcysteineAcetylated form; used as a mucolytic agentDifferent functional groups lead to varied activities

Case Study 1: Antioxidant Mechanism

A study investigating the antioxidant effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cells. The mechanism involved scavenging free radicals and enhancing cellular defenses against oxidative damage, highlighting its potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Peptide Synthesis Application

In another investigation, researchers utilized this compound as a protecting group in synthesizing cyclic peptides for drug development. The successful synthesis of these peptides with enhanced stability and bioactivity underscores the compound's significance in pharmaceutical research .

Comparison with Similar Compounds

    S-Trityl-L-cysteine: Another cysteine derivative with a trityl protecting group.

    S-Methyl-L-cysteine: A cysteine derivative with a methyl protecting group.

    S-Benzyl-L-cysteine: A cysteine derivative with a benzyl protecting group.

Uniqueness: s-tert-Butylmercapto-L-cysteine is unique in its use of the tert-butylthio group as a protecting group for the thiol group of cysteine. This protecting group provides a balance between stability and ease of removal, making it suitable for various synthetic and research applications. The tert-butylthio group is also less bulky compared to other protecting groups, which can be advantageous in certain synthetic routes.

Biological Activity

s-tert-Butylmercapto-L-cysteine (STB) is a derivative of the amino acid cysteine, characterized by the presence of a tert-butylthio group. This modification serves primarily as a protective measure for the thiol group in cysteine, facilitating its use in various biochemical applications, particularly in peptide synthesis. This article explores the biological activity of STB, including its mechanisms of action, cellular effects, and applications in research and medicine.

This compound is utilized in peptide synthesis due to its ability to protect the thiol group from premature oxidation or reaction. The tert-butylthio group can be selectively removed under reducing conditions, allowing for the release of the free thiol group when needed. This property is crucial for synthesizing peptides that require cysteine residues for structural integrity and biological activity.

Key Reactions Involving STB

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction : Disulfide bonds can be reverted to thiols using reducing agents like dithiothreitol.
  • Substitution : The tert-butylthio group can be replaced with other functional groups under specific conditions.

Cellular Effects

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Properties : STB has been shown to inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly valuable in studies related to cellular aging and neuroprotection.
  • Antimicrobial Activity : Laboratory studies suggest that STB can inhibit bacterial and fungal growth, which may be attributed to its ability to disrupt cellular functions through interactions with biomolecules.
  • Peptide Synthesis : As a protecting agent for cysteine, STB is essential in synthesizing complex peptides that are crucial for various biological functions.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantInhibits ROS production
AntimicrobialShows inhibitory effects on bacteria and fungi
Peptide SynthesisProtects thiol groups in cysteine during synthesis
Drug DevelopmentUsed in creating peptide-based therapeutics

Case Study: Antioxidant Mechanism

In a study examining the antioxidant effects of STB, researchers found that it effectively reduced oxidative stress markers in cultured neuronal cells. The mechanism was linked to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses. This study highlights STB's potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Study: Peptide Synthesis Application

A notable application of this compound is in the synthesis of cyclic peptides that are vital for drug development. By utilizing STB as a protecting group, researchers have successfully synthesized peptides with enhanced stability and bioactivity, paving the way for novel therapeutic agents targeting various diseases.

Properties

IUPAC Name

2-amino-3-(tert-butyldisulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMBHZTWEDJDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4151-65-9, 30044-51-0
Record name 3-[(1,1-Dimethylethyl)dithio]alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4151-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(tert-Butylthio)-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030044510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(tert-butylthio)-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

s-tert-Butylmercapto-L-cysteine
s-tert-Butylmercapto-L-cysteine
s-tert-Butylmercapto-L-cysteine
s-tert-Butylmercapto-L-cysteine
s-tert-Butylmercapto-L-cysteine
s-tert-Butylmercapto-L-cysteine
Customer
Q & A

Q1: What makes S-tert-Butylmercapto-L-cysteine useful in synthesizing molecules like dendrimers and polymers?

A1: this compound possesses several features that make it a valuable building block:

  • Presence of reactive groups: It contains a carboxyl group, an amine group, and a tert-butylthio group. These allow for diverse chemical reactions, enabling its incorporation into various molecular structures. [, ]
  • Controlled assembly: The tert-butylthio group can be selectively removed under reducing conditions, offering a way to control the assembly and properties of the final molecules. []

Q2: Can you elaborate on the application of this compound in drug delivery systems?

A2: The research highlights the use of this compound in creating reduction-responsive polypeptide micelles for drug delivery: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.